molecular formula C20H23NO B1359477 2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-41-5

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359477
CAS No.: 898776-41-5
M. Wt: 293.4 g/mol
InChI Key: AOYORVQNNLOTIH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS: 898776-41-5) is a substituted benzophenone derivative with a molecular weight of 293.41 g/mol and a purity of 97% . The compound features a benzophenone backbone modified with methyl groups at the 2- and 3-positions of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the second aromatic ring. This compound is marketed for laboratory use, particularly in photochemical or polymer crosslinking applications, though specific industrial or pharmacological uses remain unverified .

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYORVQNNLOTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642746
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-41-5
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group .

Industrial Production Methods

Industrial production of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Substituent Effects on Molecular Properties

Substituent Type and Position
  • Halogenated Derivatives: Compounds such as 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-79-9) and 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone (CAS: 898763-08-1) incorporate halogens (Cl, F) at aromatic positions. These substitutions increase molecular weight (e.g., 334.24 g/mol for the dichloro derivative) and alter electronic properties, enhancing UV absorption and radical stabilization for photo-initiation .
  • Piperidinomethyl vs. Pyrrolidinomethyl: Derivatives like 2,3-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898771-46-5) replace pyrrolidine with a six-membered piperidine ring.
Methyl Group Positioning
  • 2,3-Dimethyl vs. 2,4-Dimethyl: Analogues such as 2,4-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-24-5) exhibit varied steric hindrance and electronic effects. The 2,3-dimethyl configuration in the target compound may offer balanced steric bulk for controlled crosslinking in polymer systems .

Biological Activity

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzophenone core with a pyrrolidinomethyl side chain. The synthesis typically involves the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Different Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Effect on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µg/mL) after 48 hours of exposure. The compound was found to activate caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may bind to specific receptors or enzymes, thereby altering their activity and influencing cellular processes such as apoptosis and microbial inhibition .

Comparison with Similar Compounds

When compared to structurally similar compounds like 2,3-Dimethyl-4'-piperidinomethyl benzophenone and 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, the unique substitution pattern of this compound contributes to its distinct biological profile.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2,3-Dimethyl-4'-piperidinomethyl benzophenoneLowModerate
3,4-Dimethyl-3'-pyrrolidinomethyl benzophenoneModerateLow

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